molecular formula C13H11BClFO3 B2585399 [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid CAS No. 2096340-14-4

[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid

Cat. No.: B2585399
CAS No.: 2096340-14-4
M. Wt: 280.49
InChI Key: UJLHRCGDOSEYSC-UHFFFAOYSA-N
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Description

“[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid” is a chemical compound with the CAS Number: 2096340-14-4 . It has a molecular weight of 280.49 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(benzyloxy)-5-chloro-4-fluorophenylboronic acid . The InChI code for this compound is 1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(13(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .

Scientific Research Applications

Synthetic Chemistry and Pharmaceutical Development

[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid and its derivatives are instrumental in the synthesis of complex organic molecules. Their use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitates the formation of biaryl structures which are common motifs in pharmaceutical compounds. For instance, the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura coupling reaction emphasizes the utility of boronic acids in constructing molecules with potential drug activity (H. Bölcskei, Német-Hanzelik Andrea, G. Keglevich, 2022).

Analytical and Sensor Applications

The unique binding properties of boronic acids to saccharides have been exploited in the development of sensors. For example, the study of fluorescence quenching of boronic acid derivatives by aniline in alcohols revealed insights into the dynamics of boronic acid interactions, which can be applied to the design of fluorescence-based sensors for detecting saccharides or other biological molecules (H. S. Geethanjali, D. Nagaraja, R. Melavanki, R. Kusanur, 2015).

Materials Science

In materials science, boronic acids are utilized for their ability to form stable covalent bonds with polymers and other materials. For instance, the synthesis and crystal structure of amino-3-fluorophenyl boronic acid from bromo-fluoroaniline have paved the way for creating glucose sensing materials that operate at physiological pH, demonstrating the potential of boronic acid derivatives in biomedical materials (Sasmita Das, V. Alexeev, Anjal C. Sharma, Steven J. Geib, S. Asher, 2003).

Environmental Impact

The environmental impact of boronic acid derivatives, particularly their antimicrobial properties, has been studied to understand the ecological implications of their increasing use. For example, the effect of boronic acids of pharmaceutical importance on the growth and photosynthetic apparatus of cyanobacteria underscores the necessity of assessing the environmental toxicity of these compounds (E. Niemczyk, Jerzy Pogrzeba, Agnieszka Adamczyk-Woźniak, J. Lipok, 2020).

Safety and Hazards

The safety data sheet for this compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended .

Properties

IUPAC Name

(3-chloro-4-fluoro-5-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(13(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLHRCGDOSEYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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